1,1,1-Tris(diphenylphosphinomethyl)ethane

Catalog No.
S1896371
CAS No.
22031-12-5
M.F
C41H39P3
M. Wt
624.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(diphenylphosphinomethyl)ethane

CAS Number

22031-12-5

Product Name

1,1,1-Tris(diphenylphosphinomethyl)ethane

IUPAC Name

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane

Molecular Formula

C41H39P3

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3

InChI Key

BARUNXKDFNLHEV-UHFFFAOYSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound 1,1,1-Tris(diphenylphosphinomethyl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly known as Triphos or tdppme, is a tridentate phosphine ligand characterized by a rigid C3-symmetric backbone. This structure features three diphenylphosphino groups attached to a central quaternary carbon, creating a pre-organized 'tripod' arrangement. This geometry is critical as it typically enforces a specific facial (fac) coordination to a single metal center, a key differentiator from more flexible or lower-denticity phosphine ligands used in catalysis and materials science. Its defined steric and electronic properties make it a foundational component for constructing stable and well-defined transition metal complexes.

Substituting 1,1,1-Tris(diphenylphosphinomethyl)ethane with seemingly similar ligands like monodentate triphenylphosphine (PPh3) or bidentate 1,2-bis(diphenylphosphino)ethane (dppe) is often unviable. The defining feature of Triphos is its rigid, tripodal structure that enforces a specific coordination geometry and enhances complex stability by resisting ligand dissociation (chelate effect). Using three equivalents of PPh3 cannot replicate this pre-organized facial cap, leading to different coordination numbers, geometries, and often lower thermal or kinetic stability. Bidentate ligands like dppe chelate metal centers but create fundamentally different active sites with more open coordination spheres, altering catalytic activity and selectivity in reactions such as hydroformylation. Therefore, replacing Triphos with a combination of simpler phosphines is not a cost-saving measure but a change in the fundamental chemical system, risking failed syntheses or altered product profiles.

Enhanced Catalytic Precursor Efficacy in Hydroformylation Compared to dppe and PPh3

In the rhodium-catalyzed hydroformylation of eugenol, the catalytic precursor formed with 1,1,1-Tris(diphenylphosphinomethyl)ethane, [Rh(H)(CO)(triphos)], demonstrated higher efficiency than the complex formed with the common bidentate ligand dppe, [Rh(H)(CO)2(dppe)]. The overall efficacy ranking placed the Triphos-based system significantly ahead of the dppe-based one, highlighting its superior suitability for generating the active species in this specific sustainable chemical transformation.

Evidence DimensionCatalytic Precursor Efficacy Ranking
Target Compound DataRanked 2nd: [Rh(H)(CO)(triphos)]
Comparator Or Baselinedppe: Ranked 3rd, [Rh(H)(CO)2(dppe)]; PPh3: Ranked 1st, [Rh(H)(CO)2(PPh3)2]
Quantified DifferenceHigher catalytic precursor efficacy for Triphos compared to dppe.
ConditionsHydroformylation of eugenol at 80 °C using rhodium complexes.

For process development, selecting a ligand that forms a more efficient catalytic precursor can lead to higher reaction rates and yields, justifying the choice of Triphos over the common alternative dppe.

Structurally Defined Steric Bulk for Predictable Coordination Sphere Shielding

The steric environment created by a phosphine ligand is critical for controlling reactivity at the metal center. 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos) possesses a significantly larger Tolman cone angle (164°) compared to the less sterically demanding trimethylphosphine (PMe3) at 118°. While its cone angle is comparable to the monodentate triphenylphosphine (PPh3) at 145°, the tripodal nature of Triphos enforces this steric bulk in a fixed facial geometry, offering more predictable and rigid shielding of a coordination site than three independent PPh3 ligands.

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data164° (for Triphos)
Comparator Or BaselineTriphenylphosphine (PPh3): 145°; Trimethylphosphine (PMe3): 118°
Quantified Difference+19° compared to PPh3; +46° compared to PMe3
ConditionsCalculated or measured from crystallographic data of metal complexes.

For catalyst design, a well-defined and rigid steric profile allows for more precise control over substrate access and selectivity, making Triphos a better choice than multiple monodentate ligands when predictable geometric constraints are required.

Differentiated Electronic Properties from Alkyl-Phosphine Analogs

The electronic properties of a phosphine ligand directly influence the reactivity of the metal center. X-ray analysis of rhodium(III) complexes shows that the phenyl-substituted Triphos ligand (tdpme) has a weaker trans influence compared to its alkyl-substituted analog, 1,1,1-tris(dimethylphosphinomethyl)ethane (tdmme). This is evidenced by shorter Rh-P bond lengths in the tdmme complex, indicating stronger electron donation from the alkylphosphine groups. This weaker donation from the phenyl groups in Triphos makes the coordinated metal center more electrophilic.

Evidence DimensionQualitative Trans Influence & Ligand Field Strength
Target Compound DataWeaker trans influence, weaker ligand field (as tdpme)
Comparator Or Baseline1,1,1-tris(dimethylphosphinomethyl)ethane (tdmme): Stronger trans influence, stronger ligand field
Quantified DifferenceNot quantified in source, but established through comparative crystallographic and spectroscopic data.
ConditionsComparison of Rhodium(III) halide complexes in the solid state and in solution.

This allows for tuning the electronic environment of a metal catalyst; a buyer would choose Triphos over its alkylated analogs when a less electron-rich, more electrophilic metal center is required for a specific catalytic step, such as oxidative addition.

Mechanistic Studies in Homogeneous Catalysis

The rigid, well-defined coordination geometry enforced by Triphos makes it an ideal ligand for isolating and studying catalytic intermediates. Its resistance to dissociation helps to maintain the integrity of the complex, allowing for clearer mechanistic analysis of processes like alkene hydrogenation compared to systems with more labile monodentate ligands.

Catalyst Development Requiring Defined Steric Shielding

When a catalytic reaction requires precise control over the space around the metal center to influence selectivity, the fixed tripodal structure of Triphos is a rational choice. Its defined steric profile is advantageous over the more conformationally flexible environment provided by three separate PPh3 ligands.

Synthesis of Stable Metal Complexes with Facially-Capped Geometries

For applications in materials science or as precursors, where a specific and stable fac-coordination geometry is paramount, Triphos is a superior choice to combinations of monodentate or bidentate ligands that may yield mixtures of isomers or less stable products.

XLogP3

9.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22031-12-5

Wikipedia

Triphos
1,1,1-tris(diphenylphosphinomethyl)ethane

Dates

Last modified: 08-16-2023

Explore Compound Types